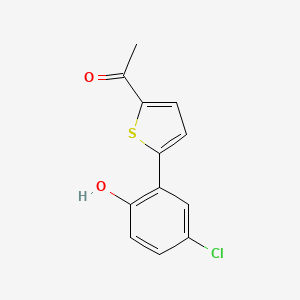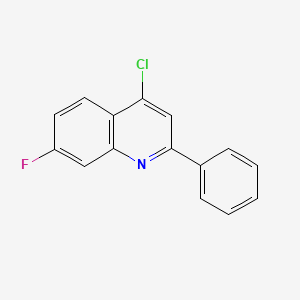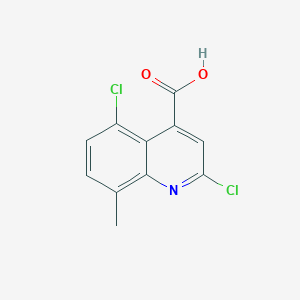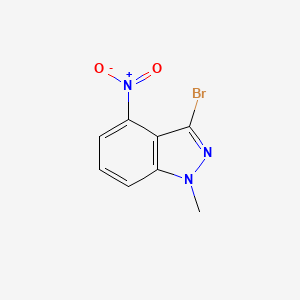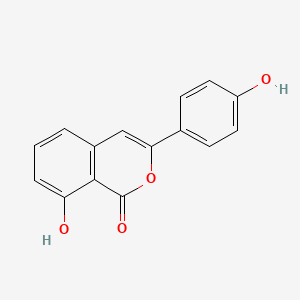![molecular formula C15H14N2O2 B11859786 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- CAS No. 889879-50-9](/img/structure/B11859786.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step reactions. One common method includes the condensation of 2-methylchromone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of chromeno-pyridine oxides.
Reduction: Formation of reduced chromeno-pyridine derivatives.
Substitution: Formation of substituted chromeno-pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Similar in structure and known for their broad-spectrum biological activities.
Pyridazine Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE stands out due to its unique chromeno-pyridine structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
889879-50-9 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C15H14N2O2/c1-3-16-11-5-4-6-12-13(11)14(18)10-8-7-9(2)17-15(10)19-12/h4-8,16H,3H2,1-2H3 |
Clave InChI |
DTYOKQDJLXGYOL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
